Phenazine, 1,6-dimethoxy-, 5,10-dioxide

Catalog No.
S13148726
CAS No.
13925-11-6
M.F
C14H12N2O4
M. Wt
272.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenazine, 1,6-dimethoxy-, 5,10-dioxide

CAS Number

13925-11-6

Product Name

Phenazine, 1,6-dimethoxy-, 5,10-dioxide

IUPAC Name

1,6-dimethoxy-10-oxidophenazin-5-ium 5-oxide

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

InChI

InChI=1S/C14H12N2O4/c1-19-11-7-3-5-9-13(11)15(17)10-6-4-8-12(20-2)14(10)16(9)18/h3-8H,1-2H3

InChI Key

OGNXLFBCXQYFDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C3=C([N+]2=O)C(=CC=C3)OC)[O-]

1,6-dimethoxyphenazine N(5),N(10)-dioxide is an N-oxide that is 1,6-dimethoxyphenazine carrying oxido groups at positions 5 and 10; Major microspecies at pH 7.3. It has a role as a bacterial metabolite. It is a member of phenazines, a diether, an aromatic ether and a N-oxide. It is functionally related to a 1,6-dimethoxyphenazine.

Phenazine, 1,6-dimethoxy-, 5,10-dioxide is a nitrogen-containing heterocyclic compound characterized by its unique structure that includes two methoxy groups at the 1 and 6 positions and a dioxo functional group at the 5 and 10 positions. This compound belongs to the phenazine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of the methoxy groups enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry and pharmacology.

That can modify their structure and enhance their biological activity. Key reactions include:

  • Bioreductive Activation: The compound acts as a prodrug that requires bioreductive processes to release reactive oxygen species (ROS), such as hydroxyl radicals. This property is crucial for its cytotoxic effects against cancer cells .
  • Functionalization: The compound can undergo functionalization reactions to introduce different substituents, thereby modifying its pharmacological properties. For example, reactions with carbamoyl chlorides can yield various derivatives with enhanced activity .

Phenazine, 1,6-dimethoxy-, 5,10-dioxide exhibits significant biological activity, particularly in cancer treatment:

  • Cytotoxicity: Studies have shown that this compound has potent cytotoxic effects against various cancer cell lines, including human leukemic cells. Its mechanism of action involves the generation of reactive oxygen species that induce apoptosis in cancer cells .
  • Selectivity: The compound displays selective toxicity towards cancer cells while sparing non-cancerous cells, making it a promising candidate for targeted cancer therapies .

The synthesis of phenazine, 1,6-dimethoxy-, 5,10-dioxide can be achieved through several methods:

  • Beirut Reaction: This method involves the condensation of hydroquinone derivatives with appropriate nitrogen sources under specific conditions to yield phenazine dioxides .
  • Oxidation of Hydroxyphenazines: Starting from commercially available hydroxyphenazines, oxidation using agents like meta-chloroperbenzoic acid (mCPBA) can yield the desired dioxides .

Phenazine, 1,6-dimethoxy-, 5,10-dioxide has several applications in various fields:

  • Pharmaceuticals: Due to its cytotoxic properties against cancer cells, it is being explored as a potential chemotherapeutic agent.
  • Biotechnology: Its ability to generate reactive oxygen species makes it useful in studies related to oxidative stress and cellular signaling pathways.

Interaction studies have focused on understanding how phenazine derivatives interact with biological systems:

  • Cell Membrane Permeability: Research has indicated that phenazine derivatives can efficiently penetrate cell membranes, which correlates with their cytotoxic potency in cancer cell lines .
  • Mechanism of Action: Investigations into the mechanisms by which these compounds induce cell death have revealed that they primarily act through oxidative stress pathways .

Several compounds share structural similarities with phenazine, 1,6-dimethoxy-, 5,10-dioxide. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
Phenazine-5,10-dioxideContains dioxo groups at positions 5 and 10Known for high cytotoxicity against leukemic cells
IodininA natural product from fungiExhibits antibiotic properties alongside anticancer activity
MyxinAnother natural antibioticKnown for selective toxicity towards certain pathogens
Phenazine-1-carboxylic acidContains a carboxylic acid groupUsed in biosynthesis studies of phenazine derivatives
Phenazine N-oxideAn N-oxide variant of phenazineDisplays different reactivity patterns due to N-oxidation

Phenazine, 1,6-dimethoxy-, 5,10-dioxide stands out due to its specific methoxy substitutions and potent selective cytotoxicity against cancer cells compared to other phenazines.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Exact Mass

272.07970687 g/mol

Monoisotopic Mass

272.07970687 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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